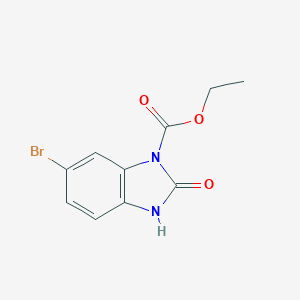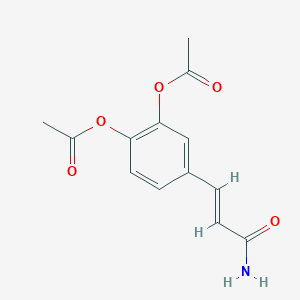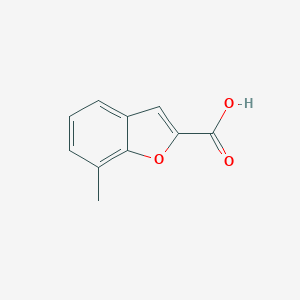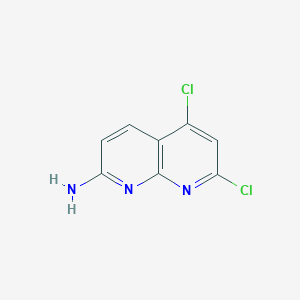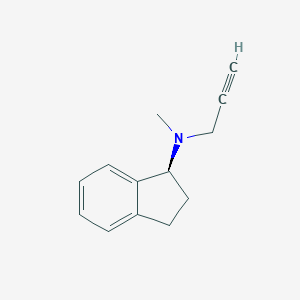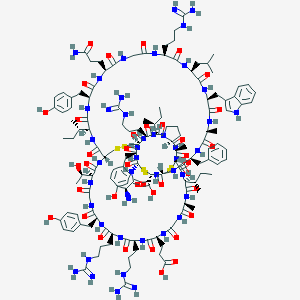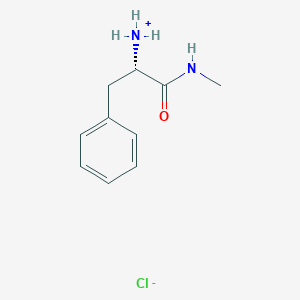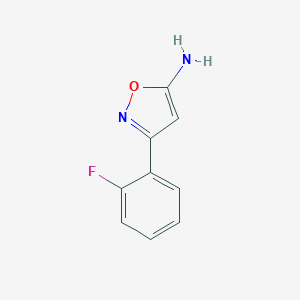![molecular formula C11H9N3O B169840 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one CAS No. 144588-48-7](/img/structure/B169840.png)
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). The anti-viral activity of the compound is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its moderate to low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to improve its solubility and bioavailability to enhance its efficacy as a drug. Additionally, the development of new synthetic methods for the compound may lead to the discovery of novel derivatives with improved biological activities.
Synthesemethoden
The synthesis of 7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one can be achieved through several methods, including the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have been reported to yield moderate to good yields of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anti-viral activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
144588-48-7 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
7-methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-6-4-9(15)10-8(13-6)3-2-7-5-12-14-11(7)10/h2-5,12,14H,1H3 |
InChI-Schlüssel |
CTNPJZZXBWWBEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
Kanonische SMILES |
CC1=CC(=O)C2=C3C(=CNN3)C=CC2=N1 |
Synonyme |
7-Methyl-1H-pyrazolo[3,4-f]quinolin-9-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)


